molecular formula C14H28Cl2N2O2S B12775499 cis-2,5-Di(morpholinomethyl)-1-thiacyclopentane dihydrochloride CAS No. 172753-32-1

cis-2,5-Di(morpholinomethyl)-1-thiacyclopentane dihydrochloride

Cat. No.: B12775499
CAS No.: 172753-32-1
M. Wt: 359.4 g/mol
InChI Key: CHCCAVQVNZQCCI-DUFSSLHGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

cis-2,5-Di(morpholinomethyl)-1-thiacyclopentane dihydrochloride is a chemical compound known for its unique structure and potential applications in various fields. This compound features a thiacyclopentane ring substituted with morpholinomethyl groups at the 2 and 5 positions, and it is typically found in its dihydrochloride salt form.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-2,5-Di(morpholinomethyl)-1-thiacyclopentane dihydrochloride involves multiple steps, starting with the formation of the thiacyclopentane ring. The morpholinomethyl groups are then introduced through a series of substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated systems and advanced purification techniques ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

cis-2,5-Di(morpholinomethyl)-1-thiacyclopentane dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The thiacyclopentane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the morpholinomethyl groups or the thiacyclopentane ring.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholinomethyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and pH being critical factors.

Major Products Formed

Major products formed from these reactions include sulfoxides, sulfones, reduced thiacyclopentane derivatives, and substituted morpholinomethyl compounds.

Scientific Research Applications

cis-2,5-Di(morpholinomethyl)-1-thiacyclopentane dihydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: Used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of cis-2,5-Di(morpholinomethyl)-1-thiacyclopentane dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The morpholinomethyl groups and thiacyclopentane ring play crucial roles in binding to these targets, influencing biological pathways and chemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • cis-2,5-Dimethylpyrrolidine hydrochloride
  • cis-2,5-Diaminobicyclo[2.2.2]octane
  • cis-2,5-Dimethyltetrahydrofuran

Uniqueness

cis-2,5-Di(morpholinomethyl)-1-thiacyclopentane dihydrochloride stands out due to its unique combination of a thiacyclopentane ring and morpholinomethyl groups. This structure imparts distinct chemical and biological properties, making it valuable for specific applications that similar compounds may not address effectively.

Properties

CAS No.

172753-32-1

Molecular Formula

C14H28Cl2N2O2S

Molecular Weight

359.4 g/mol

IUPAC Name

4-[[(2S,5R)-5-(morpholin-4-ylmethyl)thiolan-2-yl]methyl]morpholine;dihydrochloride

InChI

InChI=1S/C14H26N2O2S.2ClH/c1-2-14(12-16-5-9-18-10-6-16)19-13(1)11-15-3-7-17-8-4-15;;/h13-14H,1-12H2;2*1H/t13-,14+;;

InChI Key

CHCCAVQVNZQCCI-DUFSSLHGSA-N

Isomeric SMILES

C1C[C@H](S[C@H]1CN2CCOCC2)CN3CCOCC3.Cl.Cl

Canonical SMILES

C1CC(SC1CN2CCOCC2)CN3CCOCC3.Cl.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.